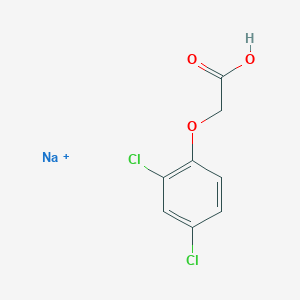
2,4-Dichlorophenoxyacetic acid sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenoxyacetic acid sodium is an organic compound with the chemical formula C8H5Cl2NaO3. It is a sodium salt of 2,4-Dichlorophenoxyacetic acid, a systemic herbicide widely used to control broadleaf weeds. This compound is known for its effectiveness in agricultural applications, particularly in cereal crops, pastures, and orchards .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenoxyacetic acid sodium can be synthesized through the reaction of 2,4-Dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction involves the following steps:
- Dissolve 2,4-Dichlorophenol in an alcohol solvent.
- Add a sodium hydroxide solution to the mixture and stir.
- Introduce chloroacetic acid to the reaction mixture and adjust the pH to 11 using sodium bicarbonate.
- Heat the mixture to 100°C for 40 minutes.
- Adjust the pH to 4 using hydrochloric acid.
- Cool the mixture in an ice-water bath to obtain the solid product, which is then washed and dried .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of iron phthalocyanine as a catalyst in the chlorination step can enhance the efficiency of the process .
化学反応の分析
Types of Reactions
2,4-Dichlorophenoxyacetic acid sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .
科学的研究の応用
2,4-Dichlorophenoxyacetic acid sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in plant cell culture media to study plant growth and development.
Medicine: Research into its potential effects on human health and its use in developing new pharmaceuticals is ongoing.
Industry: It is widely used as a herbicide in agriculture to control broadleaf weeds, enhancing crop yields and reducing competition from unwanted plants .
作用機序
2,4-Dichlorophenoxyacetic acid sodium acts as a synthetic auxin, mimicking the natural plant hormone auxin. When applied to plants, it causes uncontrolled growth, leading to the death of broadleaf weeds. The compound is absorbed through the leaves and transported to the meristem, where it disrupts normal growth processes. At lower doses, it can promote plant growth and development by activating genes linked to auxin production .
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with similar properties but with additional chlorine atoms.
Mecoprop (MCPP): A related compound used as a herbicide with a similar mode of action.
Dichlorprop (2,4-DP): Another phenoxy herbicide with similar applications.
Uniqueness
2,4-Dichlorophenoxyacetic acid sodium is unique due to its widespread use and effectiveness in controlling a broad spectrum of broadleaf weeds. Its ability to mimic natural plant hormones and its relatively low cost make it a preferred choice in agricultural practices .
特性
分子式 |
C8H6Cl2NaO3+ |
|---|---|
分子量 |
244.02 g/mol |
IUPAC名 |
sodium;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1 |
InChIキー |
RFOHRSIAXQACDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


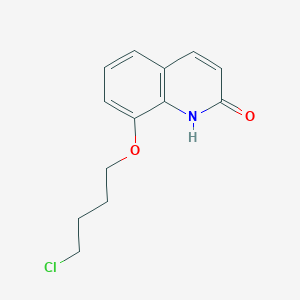
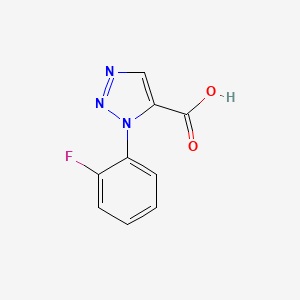
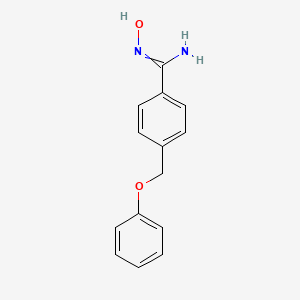
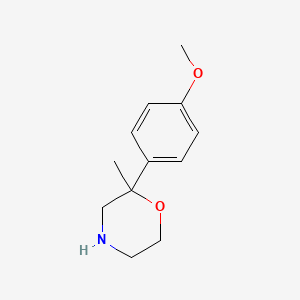
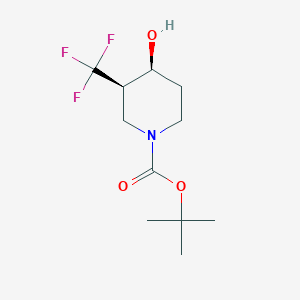
![(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15060460.png)
![ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B15060463.png)
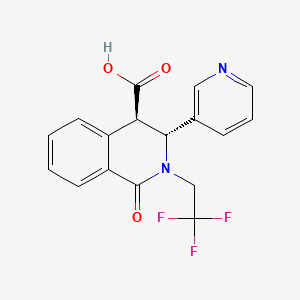

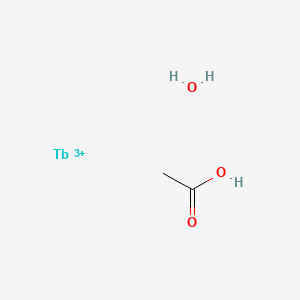
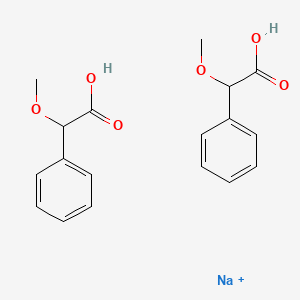
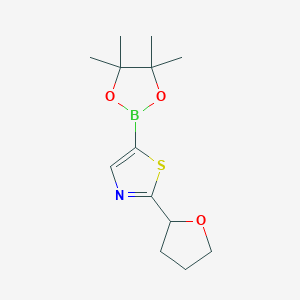
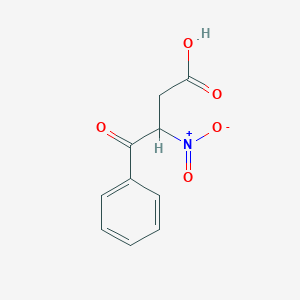
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
